

A Technical Guide to High-Purity Atazanavir-d9 for Research Applications

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Compound of Interest

Compound Name: Atazanavir-d9

Cat. No.: B15566281

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on high-purity **Atazanavir-d9**, a deuterated analog of the potent HIV-1 protease inhibitor, Atazanavir. This document outlines commercial suppliers, quantitative specifications, and detailed experimental protocols relevant to its use in research and development. Furthermore, it visualizes key biological pathways and experimental workflows to facilitate a deeper understanding of its application.

Commercial Suppliers and Product Specifications

High-purity **Atazanavir-d9** is available from several reputable commercial suppliers catering to the research community. The following tables summarize the quantitative data available from these suppliers, providing a comparative overview of their product specifications.

Supplier	Catalog Number	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity	Isotopic Purity	Form
LGC Standards	TRC-A790053	1092540-51-6	C ₃₈ H ₄₃ D ₉ N ₆ O ₇	713.91	97.81% (HPLC) [1]	98.6%[1]	White to Off-White Solid[1]
Cayman Chemical	11733 (non-deuterated)	198904-31-3	C ₃₈ H ₅₂ N ₆ O ₇	704.9	≥95%[2]	Not specified	Crystalline Solid[2]
Santa Cruz Biotechnology	SC-207305 (non-deuterated)	198904-31-3	C ₃₈ H ₅₂ N ₆ O ₇	704.86	≥99%	Not specified	Not specified
Pharmaffiliates	PA STI 009140	1092540-51-6	C ₃₈ H ₄₃ D ₉ N ₆ O ₇	713.91	Not specified	Not specified	Not specified

Table 1: Comparison of Commercial **Atazanavir-d9** Suppliers and Specifications. Note: Data for deuterated forms from all suppliers were not consistently available; specifications for the non-deuterated parent compound are included for comparison where applicable.

Parameter	LGC Standards Specification	LGC Standards Result
Appearance	White to Off-White Solid	White to Off-White Solid
Melting Point	Report Result	190 - 193°C
NMR	Conforms to Structure	Conforms
Elemental Analysis	Conforms	%C: 62.63, %H: 7.21, %N: 11.91
HPLC Purity	>95%	97.81%
Mass Spectrometry	Conforms to Structure	Conforms
Isotopic Purity	>95%	98.6%
Specific Rotation	Report Result	-46.8° (c = 0.1, Ethanol)

Table 2: Detailed Certificate of Analysis Data for **Atazanavir-d9** from LGC Standards.

Experimental Protocols

The quality and identity of high-purity **Atazanavir-d9** are confirmed through a series of analytical techniques. The following are detailed methodologies for key experiments.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone technique for assessing the chemical purity of pharmaceutical compounds by separating the main component from any impurities.

Objective: To determine the chemical purity of **Atazanavir-d9**.

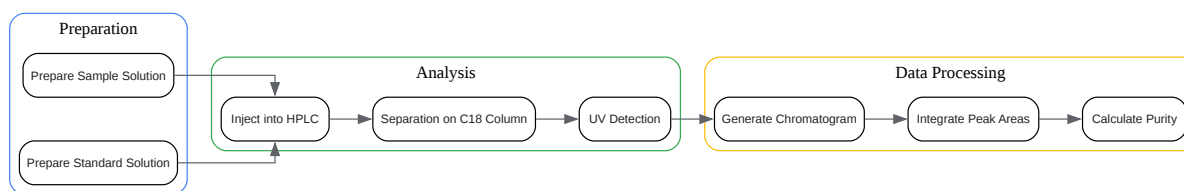
Instrumentation and Conditions:

- HPLC System: A standard HPLC system equipped with a UV detector.
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

- **Mobile Phase:** A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer or water with a pH modifier like formic acid). The exact composition should be optimized to achieve good separation.
- **Flow Rate:** Typically 1.0 mL/min.
- **Column Temperature:** Ambient or controlled (e.g., 30°C).
- **Detection Wavelength:** UV detection at a wavelength where Atazanavir exhibits strong absorbance, such as 250 nm.
- **Injection Volume:** 10-20 µL.

Procedure:

- **Standard Preparation:** Prepare a standard solution of **Atazanavir-d9** of known concentration in a suitable solvent (e.g., mobile phase).
- **Sample Preparation:** Prepare a solution of the **Atazanavir-d9** batch to be tested at the same concentration as the standard.
- **Analysis:** Inject the standard and sample solutions into the HPLC system.
- **Data Analysis:** The purity is calculated by comparing the peak area of the main **Atazanavir-d9** peak to the total area of all peaks in the chromatogram.



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HPLC Purity Analysis Workflow

Mass Spectrometry (MS) for Isotopic Enrichment and Structural Confirmation

Mass spectrometry is employed to confirm the molecular weight of **Atazanavir-d9** and to determine its isotopic enrichment.

Objective: To verify the molecular weight and determine the percentage of deuteration.

Instrumentation:

- Mass Spectrometer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) coupled to a suitable ionization source (e.g., Electrospray Ionization - ESI).

Procedure:

- Sample Preparation: Prepare a dilute solution of **Atazanavir-d9** in a solvent compatible with ESI-MS (e.g., methanol or acetonitrile with a small percentage of formic acid).
- Infusion: Infuse the sample solution directly into the mass spectrometer.
- Data Acquisition: Acquire the mass spectrum in the appropriate mass range to observe the protonated molecule $[M+H]^+$.
- Data Analysis:
 - Structural Confirmation: The observed mass of the most abundant isotopic peak should correspond to the calculated mass of the $[M+H]^+$ ion of **Atazanavir-d9**.
 - Isotopic Enrichment: The isotopic distribution of the molecular ion cluster is analyzed. The relative intensities of the peaks corresponding to the d9 species and any lower deuterated or non-deuterated species are used to calculate the isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the chemical structure and confirms the positions of deuterium labeling.

Objective: To confirm the chemical structure of **Atazanavir-d9** and the absence of protons at the deuterated positions.

Instrumentation:

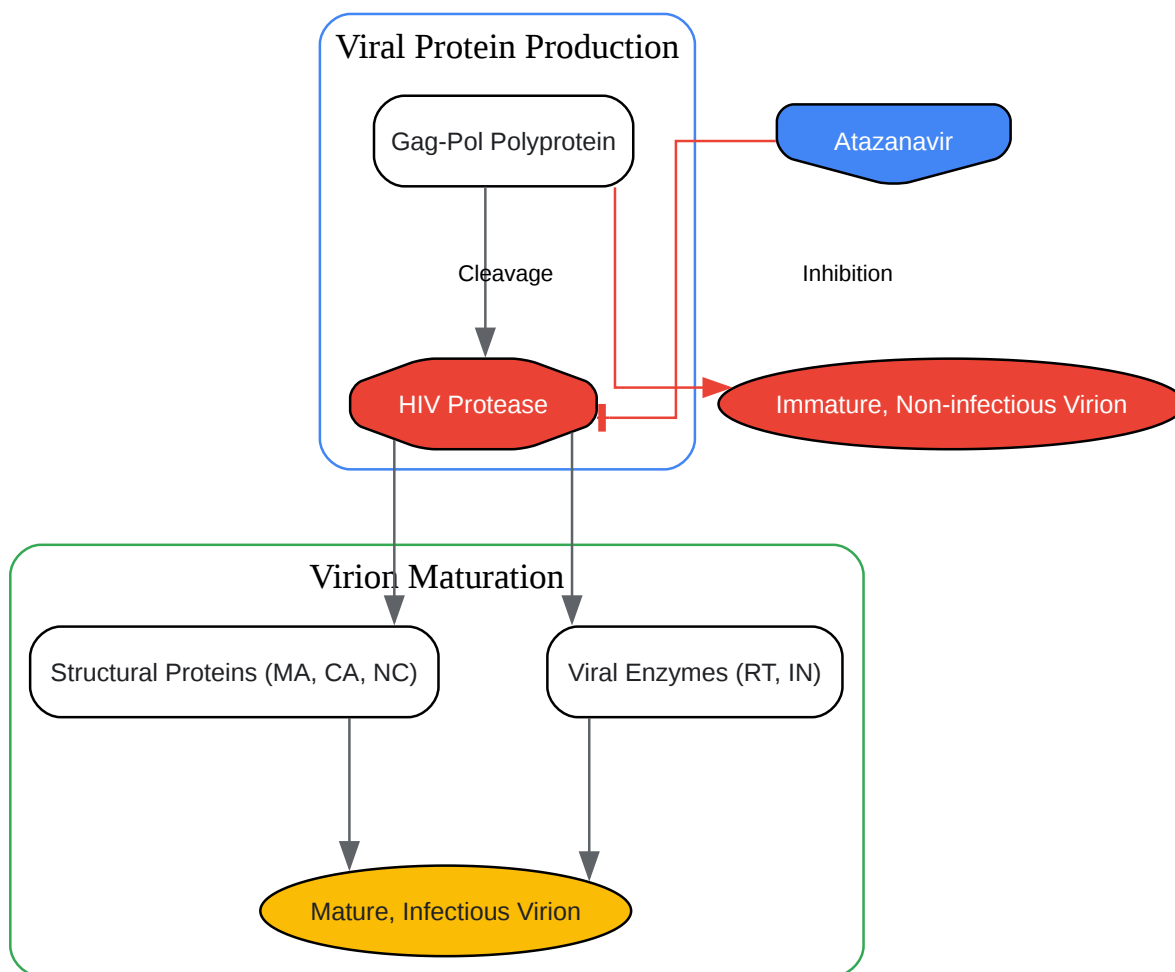
- NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d6, Chloroform-d).

Procedure:

- Sample Preparation: Dissolve an appropriate amount of **Atazanavir-d9** in the deuterated solvent.
- Data Acquisition: Acquire ^1H NMR and ^{13}C NMR spectra.
- Data Analysis:
 - The ^1H NMR spectrum is compared to the spectrum of non-deuterated Atazanavir. The signals corresponding to the protons that have been replaced by deuterium should be absent or significantly reduced in intensity.
 - The ^{13}C NMR spectrum will show signals for all carbon atoms, but the signals for carbons attached to deuterium may show a characteristic splitting pattern and a slight upfield shift.

Atazanavir's Mechanism of Action: Inhibition of HIV Protease

Atazanavir is a potent and selective inhibitor of HIV-1 protease. This viral enzyme is crucial for the maturation of new, infectious virions. HIV protease cleaves the viral Gag and Gag-Pol polyproteins at specific sites to release functional structural proteins and enzymes. By binding to the active site of the protease, Atazanavir blocks this cleavage process, resulting in the production of immature and non-infectious viral particles.

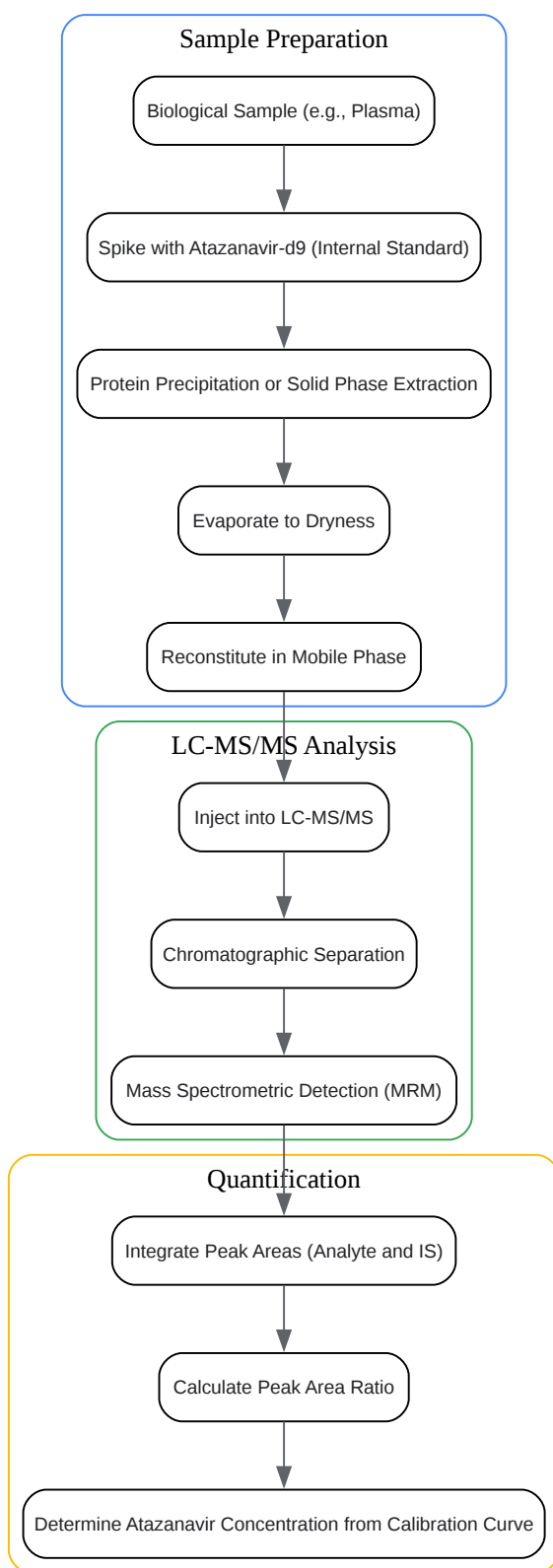


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Atazanavir Inhibition of HIV Protease

Experimental Workflow: Quantification of Atazanavir in Biological Matrices using Atazanavir-d9 as an Internal Standard

Atazanavir-d9 is commonly used as an internal standard for the accurate quantification of Atazanavir in biological samples (e.g., plasma, tissue) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The deuterated standard co-elutes with the analyte but is distinguished by its higher mass, allowing for correction of variability during sample preparation and analysis.



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LC-MS/MS Bioanalytical Workflow

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References

- 1. [lgcstandards.com](https://www.lgcstandards.com) [[lgcstandards.com](https://www.lgcstandards.com)]
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